Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Diamines
The target compound possesses zero rotatable bonds, indicating a completely rigid molecular framework [1]. In contrast, a common flexible analog, 1,3-diaminopropane, has 2 freely rotatable bonds . This rigidification is a key design principle for enhancing target binding affinity and selectivity by pre-organizing the pharmacophore into its bioactive conformation [2].
| Evidence Dimension | Conformational Flexibility (Rotatable Bond Count) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 1,3-diaminopropane: 2 rotatable bonds |
| Quantified Difference | Target compound is completely conformationally locked; comparator has 2 degrees of rotational freedom. |
| Conditions | Computed molecular property based on SMILES structure (PubChem) |
Why This Matters
Conformational restriction minimizes entropic penalties upon target binding, a crucial factor for optimizing ligand efficiency and selectivity in drug discovery.
- [1] PubChem, '1-Azabicyclo(3.2.1)octan-5-amine dihydrochloride', Compound Summary, CID 126796980, Computed Properties: Rotatable Bond Count = 0. View Source
- [2] Tummalapalli, S. R. et al., 'Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines', Tetrahedron Letters, 2017, 58, 4087-4089. View Source
